N-(2,4-difluorophenyl)-4-tosylbutanamide
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Description
N-(2,4-difluorophenyl)-4-tosylbutanamide is a useful research compound. Its molecular formula is C17H17F2NO3S and its molecular weight is 353.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(2,4-difluorophenyl)-4-tosylbutanamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Biochemical Pathways
The affected pathways include those associated with the targets mentioned above. For instance, mTOR is involved in cell growth and proliferation, EGFR is associated with cell differentiation, iNOS is involved in immune response, MAP2K1 is part of the MAPK signaling pathway, FGFR is involved in cell growth and tissue repair, and TGFB1 is involved in cell growth, cell differentiation, and apoptosis . The compound’s interaction with these targets can lead to changes in these pathways and their downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the resulting changes in the associated biochemical pathways . For instance, if the compound inhibits mTOR, it could lead to reduced cell growth and proliferation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of other interacting molecules .
Biochemical Analysis
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions and identify the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Therefore, it is challenging to detail the effects of this product on various types of cells and cellular processes .
Molecular Mechanism
Therefore, it is difficult to provide a thorough explanation of how it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Therefore, it is challenging to discuss the changes in the effects of this product over time in laboratory settings .
Dosage Effects in Animal Models
Therefore, it is difficult to describe how the effects of the product vary with different dosages in animal models .
Metabolic Pathways
Therefore, it is challenging to describe the metabolic pathways that the product is involved in .
Transport and Distribution
Therefore, it is difficult to describe how the product is transported and distributed within cells and tissues .
Subcellular Localization
Therefore, it is challenging to describe the subcellular localization of the product .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S/c1-12-4-7-14(8-5-12)24(22,23)10-2-3-17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQBIUKTQFCWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.